An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,3-dimethylbutane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,3-dimethylbutane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure, featuring bromine atoms on a primary and a tertiary carbon, as well as steric hindrance from the gem-dimethyl group, imparts unique chemical reactivity that makes it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characteristics. While experimental data for this specific isomer is not widely available, this document synthesizes information from established chemical principles, analogous compounds, and computational predictions to offer a robust profile for research and development purposes.
Molecular Structure and Identification
The IUPAC name for this compound is 1,3-dibromo-2,3-dimethylbutane.[1] Its structure consists of a four-carbon butane backbone with methyl groups at the C2 and C3 positions, and bromine atoms at the C1 and C3 positions.
Key Identifiers:
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CAS Number: 49623-54-3[1]
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Molecular Formula: C₆H₁₂Br₂[1]
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Molecular Weight: 243.97 g/mol [1]
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Canonical SMILES: CC(CBr)C(C)(C)Br[1]
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InChIKey: PROLBQBUEWXPSN-UHFFFAOYSA-N[1]
Physical Properties
Direct experimental data for the physical properties of 1,3-dibromo-2,3-dimethylbutane are not readily found in the literature. However, based on its structure and comparison with similar bromoalkanes, the following properties can be predicted:
| Property | Predicted Value/Information | Justification and Supporting Data |
| Appearance | Colorless to light yellow liquid | Bromoalkanes are typically colorless liquids at room temperature unless impurities are present. |
| Boiling Point | ~200-220 °C | Higher than its precursor, 2,3-dimethyl-1,3-butadiene (boiling point 69 °C), due to increased molecular weight and stronger intermolecular van der Waals forces from the bromine atoms. This prediction is in line with the boiling points of other dibrominated hexanes. |
| Density | ~1.5 g/mL | The presence of two heavy bromine atoms significantly increases the density compared to its parent alkane. This is a characteristic feature of polyhalogenated organic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, chloroform, dichloromethane, hexanes) | The molecule is nonpolar and will not favorably interact with polar water molecules. It will be miscible with other nonpolar organic solvents. |
| XLogP3 | 3.2 (Computed)[1] | This computed value indicates a high lipophilicity, consistent with its predicted insolubility in water. |
Chemical Properties and Reactivity
The chemical reactivity of 1,3-dibromo-2,3-dimethylbutane is primarily dictated by the two carbon-bromine bonds and the steric environment of the molecule.
Synthesis of 1,3-Dibromo-2,3-dimethylbutane
The most plausible synthetic route to 1,3-dibromo-2,3-dimethylbutane is through the electrophilic addition of two equivalents of hydrogen bromide (HBr) to 2,3-dimethyl-1,3-butadiene. This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of products.
Reaction Mechanism:
The addition of the first equivalent of HBr to the conjugated diene can result in both 1,2- and 1,4-addition products. Protonation of one of the double bonds forms a stable tertiary allylic carbocation. The subsequent attack of the bromide ion can occur at either the tertiary carbon (C3, leading to the 1,2-adduct) or the primary carbon (C1, leading to the 1,4-adduct).
Further reaction of these allylic bromide intermediates with a second equivalent of HBr will lead to the formation of di-brominated products, including the desired 1,3-dibromo-2,3-dimethylbutane.
Proposed Experimental Protocol for Synthesis
This protocol is based on general procedures for the hydrobromination of conjugated dienes.
Causality Behind Experimental Choices:
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Low Temperature: The initial addition of HBr is exothermic. Low temperatures help to control the reaction rate and can influence the ratio of 1,2- to 1,4-addition products.
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Non-polar Solvent: A non-polar solvent is used to dissolve the non-polar diene and to facilitate product extraction.
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Quenching with Bicarbonate: This step neutralizes any excess HBr.
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Vacuum Distillation: Due to the predicted high boiling point of the product, vacuum distillation is necessary for purification to prevent decomposition at high temperatures.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-dibromo-2,3-dimethylbutane is expected to show distinct signals corresponding to the different proton environments.
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-CH₂Br (C1 protons): These two protons are diastereotopic due to the adjacent chiral center at C2. They are expected to appear as two separate signals, likely a doublet of doublets (AB quartet) due to geminal and vicinal coupling, in the range of 3.4-3.8 ppm.
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-CH- (C2 proton): This single proton is coupled to the C1 protons and the C4 methyl protons. It is expected to be a multiplet in the range of 2.5-3.0 ppm.
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-C(CH₃)₂Br (C3 gem-dimethyl protons): These two methyl groups are chemically equivalent and will appear as a singlet integrating to 6 protons, likely in the range of 1.7-2.0 ppm.
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-CH(CH₃)- (C2 methyl protons): This methyl group will appear as a doublet due to coupling with the C2 proton, in the range of 1.1-1.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals for the six carbon atoms.
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-CH₂Br (C1): ~35-45 ppm
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-CH- (C2): ~50-60 ppm
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-CBr- (C3): ~70-80 ppm (quaternary carbon attached to bromine)
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-CH(CH₃)- (C4): ~20-25 ppm
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-C(CH₃)₂Br (C5, C6): ~30-35 ppm (two equivalent methyl carbons)
Mass Spectrometry
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).
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Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, and 246 in a ratio of approximately 1:2:1 will be observed for the molecular ion [C₆H₁₂Br₂]⁺.
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Fragmentation: Common fragmentation pathways will include:
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Loss of a bromine radical (-Br) to give a fragment at m/z 163/165.
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Loss of HBr to give a fragment at m/z 162/164.
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Alpha-cleavage, leading to the loss of a methyl radical (-CH₃) or a bromomethyl radical (-CH₂Br).
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The base peak is likely to be a stable carbocation formed after initial fragmentation.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for C-H and C-Br bonds.
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C-H stretching: 2850-3000 cm⁻¹ (from the alkyl groups)
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C-H bending: ~1370-1470 cm⁻¹
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C-Br stretching: 500-650 cm⁻¹ (a strong absorption in the fingerprint region)
Safety and Handling
1,3-Dibromo-2,3-dimethylbutane is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation.[1]
GHS Hazard Statements:
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H302: Harmful if swallowed[1]
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H312: Harmful in contact with skin[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H332: Harmful if inhaled[1]
Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 1,3-dibromo-2,3-dimethylbutane. While a lack of direct experimental data necessitates a predictive approach for many of its characteristics, the information presented is grounded in established chemical principles and data from analogous compounds. The proposed synthetic route via the hydrobromination of 2,3-dimethyl-1,3-butadiene offers a viable pathway for its preparation in a laboratory setting. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. It is our hope that this guide will serve as a useful resource for researchers and scientists in their exploration of the chemistry and potential applications of 1,3-dibromo-2,3-dimethylbutane.
References
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PubChem. (n.d.). 1,3-Dibromo-2,3-dimethylbutane. National Center for Biotechnology Information. Retrieved from [Link]
